molecular formula C18H25NO4 B14204137 N-Non-2-enoyl-L-tyrosine CAS No. 825637-81-8

N-Non-2-enoyl-L-tyrosine

Cat. No.: B14204137
CAS No.: 825637-81-8
M. Wt: 319.4 g/mol
InChI Key: YVGYKPAMVHJZHX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Non-2-enoyl-L-tyrosine is a modified amino acid derivative where a non-2-enoyl group (a nine-carbon unsaturated acyl chain with a double bond at position 2) is attached to the nitrogen atom of L-tyrosine. This structural modification is hypothesized to alter physicochemical properties such as solubility, bioavailability, and biological activity. While direct experimental data on this specific compound are unavailable in the provided evidence, comparisons with structurally analogous tyrosine derivatives (e.g., acetylated, phosphorylated, or long-chain acylated variants) offer insights into how such modifications influence functionality.

Properties

CAS No.

825637-81-8

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(non-2-enoylamino)propanoic acid

InChI

InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h7-12,16,20H,2-6,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

YVGYKPAMVHJZHX-INIZCTEOSA-N

Isomeric SMILES

CCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Non-2-enoyl-L-tyrosine typically involves the coupling of an enoyl group with L-tyrosine. One common method is the use of enoyl chloride and L-tyrosine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the enoyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the coupling reaction. This approach can offer higher specificity and yield compared to chemical synthesis. Enzymes such as tyrosinase can be used to facilitate the reaction under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-Non-2-enoyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The enoyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The double bond in the enoyl group can be reduced to form saturated derivatives.

    Substitution: The phenolic hydroxyl group of L-tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to modify the phenolic hydroxyl group.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Saturated derivatives of this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-Non-2-enoyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as a precursor for various bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of N-Non-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The enoyl group can participate in fatty acid synthesis pathways, while the L-tyrosine moiety can be involved in protein synthesis and neurotransmitter production. The compound may act as a substrate for enzymes such as tyrosinase, leading to the formation of bioactive products that can influence various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Tyrosine Derivatives

Structural Modifications and Physicochemical Properties

The following table summarizes key tyrosine derivatives and their structural features, molecular weights, and solubility profiles based on available evidence:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Solubility/Bioactivity Insights References
N-Acetyl-L-tyrosine Acetyl (C₂H₃O) C₁₁H₁₃NO₄ 223.23 Increased water solubility due to acetylation; ~50% potency of unmodified tyrosine .
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine Ethoxy(phenyl)phosphoryl (C₈H₁₀O₂P) C₁₇H₂₀NO₅P 349.32 Organophosphorus group enhances interactions with biological targets (e.g., enzymes); unique biochemical properties .
N-Lactoyl-tyrosine Lactoyl (C₃H₅O₂) C₁₂H₁₅NO₅ 253.25 Limited data; lactoyl moiety may influence metabolic pathways .
N-(1-oxoundecyl)-L-tyrosine Undecanoyl (C₁₁H₂₁O) C₂₀H₃₁NO₄ 349.5 Long acyl chain increases lipophilicity, potentially altering membrane permeability .
N-(2-methyl-1-oxo-2-propenyl)-L-tyrosine α,β-unsaturated acyl (C₄H₅O) C₁₃H₁₅NO₄ 249.26 Unsaturated group may enhance reactivity or conformational flexibility .
Key Observations:
  • Acetylation (e.g., N-Acetyl-L-tyrosine) improves water solubility and absorption efficiency, making it a preferred form in supplements .
  • Phosphoryl groups (e.g., N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine) introduce steric and electronic effects, enabling targeted biological interactions .
  • Long-chain acyl groups (e.g., undecanoyl) increase hydrophobicity, which may enhance cell membrane penetration but reduce aqueous solubility .
N-Acetyl-L-tyrosine:
  • Used in neurotransmitter synthesis (dopamine, norepinephrine) and stress response modulation .
  • Clinical studies suggest efficacy at half the dose of unmodified tyrosine due to improved bioavailability .
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine:
N-(1-oxoundecyl)-L-tyrosine:
  • Early-stage research focuses on its pharmacokinetic profile; long acyl chains may prolong systemic circulation but require formulation optimization .
Hypothesized Profile of N-Non-2-enoyl-L-tyrosine:
  • Structure-Activity Relationship: The nine-carbon enoyl group may balance lipophilicity (enhanced membrane permeability) and solubility (due to the unsaturated bond).
  • Potential Applications: Could serve as a prodrug or enzyme inhibitor, leveraging the enoyl group’s reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.